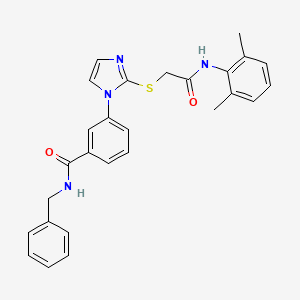

![molecular formula C19H20BrN7O B2873840 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide CAS No. 2309310-74-3](/img/structure/B2873840.png)

5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . Compounds with this core have been studied for their potential as bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibiting them is a promising therapeutic strategy for various diseases, including cancers .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively . These compounds have a distinct selectivity in the binding of acetylated histone/nonhistone peptides due to slight differences in surface charges and structure in the Kac binding site .Aplicaciones Científicas De Investigación

Synthetic Applications and Medicinal Potential

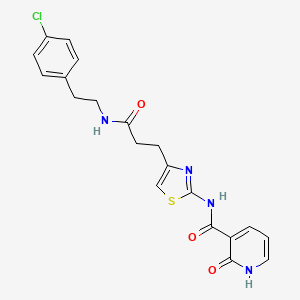

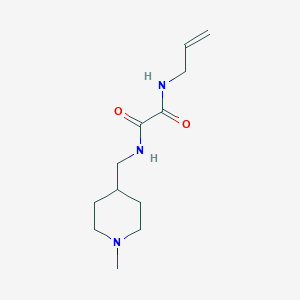

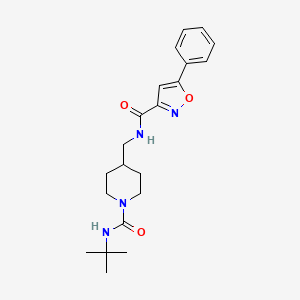

Chemical Synthesis and Structural Studies : The synthesis and evaluation of compounds related to the chemical structure of 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide have been explored for various applications, including the development of novel therapeutic agents. For example, the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidine derivatives has been reported, highlighting methods for generating compounds with potential pharmacological activities (Salgado et al., 2011). These synthetic approaches are crucial for the development of new drugs and materials.

Antimicrobial Activity : Compounds within this chemical class have been investigated for their antimicrobial properties. For instance, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized and showed variable and modest antimicrobial activities against clinically isolated strains (Prasanna Kumara et al., 2013). This indicates a potential for developing novel antimicrobial agents from related chemical scaffolds.

Antitumor Activity : Research into the antitumor activity of structurally related compounds has also been conducted. For example, 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045) was investigated for its activity against various murine tumors, demonstrating significant antitumor potential (Stevens et al., 1987). These findings suggest that compounds with similar structural motifs might have applications in cancer treatment.

Inhibitory Activities : The structure-activity relationships of compounds in this chemical class have been explored for various inhibitory activities, such as against platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, indicating potential for treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as the compound , could involve further optimization studies to improve their potency, metabolic stability, and selectivity . Additionally, these compounds could be explored for their potential in treating various diseases, including cancers .

Propiedades

IUPAC Name |

5-bromo-N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN7O/c1-25(19(28)13-7-14(20)9-21-8-13)15-10-26(11-15)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-12/h5-9,12,15H,2-4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZUKARRDWCXME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC(=CN=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)

![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)

![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2873773.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)

![4-chloro-N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2873779.png)